Product packaging for 4-(Ethoxymethyl)piperidin-1-amine(Cat. No.:CAS No. 2098078-61-4)

4-(Ethoxymethyl)piperidin-1-amine

Cat. No.: B1491793
CAS No.: 2098078-61-4
M. Wt: 158.24 g/mol
InChI Key: FHYFGBXZTJPKOT-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)piperidin-1-amine is a chemical compound featuring a piperidine ring core that is substituted with an ethoxymethyl group and a primary amine functional group. This structure makes it a valuable intermediate and building block in organic synthesis and medicinal chemistry research. Piperidine derivatives are fundamental scaffolds in drug discovery, and the presence of the amine group allows for further functionalization, enabling researchers to create a diverse array of analogs for biological screening . The dihydropyridine (DHP) structural class, to which this compound is related, is among the most beneficial scaffolds in pharmaceutical research and is the core structure of several blockbuster drugs, notably calcium channel blockers like nifedipine and amlodipine . The close resemblance of the 1,4-DHP core to the nicotinamide adenine dinucleotide (NADH) coenzyme also makes it a lucrative target for research in biological oxidation-reduction reactions . As such, this compound serves as a key synthetic precursor for researchers developing new therapeutic agents, particularly in the synthesis of novel molecules with potential pharmacological activity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O B1491793 4-(Ethoxymethyl)piperidin-1-amine CAS No. 2098078-61-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(ethoxymethyl)piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-2-11-7-8-3-5-10(9)6-4-8/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYFGBXZTJPKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Route Optimization for 4 Ethoxymethyl Piperidin 1 Amine

Retrosynthetic Analysis and Strategic Disconnections of the Piperidine-1-amine Scaffold

A retrosynthetic analysis of 4-(Ethoxymethyl)piperidin-1-amine reveals several strategic disconnections. The primary C-N bond disconnection at the N-amino group suggests a late-stage N-amination of a pre-formed 4-(ethoxymethyl)piperidine. Alternatively, disconnection of the C-O bond in the ethoxymethyl group points towards the functionalization of a 4-hydroxymethylpiperidine derivative. A more fundamental disconnection of the piperidine (B6355638) ring itself suggests building the heterocyclic core through cyclization strategies. These disconnections form the basis for exploring diverse synthetic pathways.

Exploration of Diverse Synthetic Pathways

The construction of the this compound scaffold can be approached through several modern synthetic strategies, each with its own merits in terms of efficiency, stereocontrol, and sustainability.

Reductive Amination Strategies for N-Aminopiperidines

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly relevant for the synthesis of N-substituted piperidines. researchgate.netwikipedia.org This strategy can be applied to introduce the N-amino group in the target molecule. The general process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com

In the context of this compound, a plausible route would involve the reductive amination of 4-(ethoxymethyl)piperidone with a suitable nitrogen source, such as ammonia or a protected hydrazine (B178648), followed by reduction. Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. researchgate.net The choice of reducing agent is critical to avoid side reactions and ensure high yields. researchgate.net Double reductive amination of a dicarbonyl compound with an amine is another efficient method for constructing the piperidine skeleton in a single step. chim.it

Table 1: Representative Reductive Amination Reactions for Piperidine Synthesis

Carbonyl PrecursorAmine SourceReducing AgentProductReference
1,5-Dicarbonyl sugar derivativeAmmonium formateNaBH3CNPolyhydroxypiperidine chim.it
PentadialdoseAmmoniaH2, Raney NiIsofagomine chim.it
KetonePrimary AmineCatalytic Hydrogenationtrans-substituted piperidine mdpi.com
AldehydePrimary AmineCatalytic Hydrogenationcis-substituted piperidine mdpi.com

This table presents examples of reductive amination for the synthesis of various piperidine derivatives, illustrating the versatility of this methodology.

Functionalization of Pre-existing Piperidine Rings

An alternative and often more convergent approach involves the modification of a pre-existing piperidine ring. researchgate.net This strategy is particularly useful for introducing substituents at specific positions of the piperidine core. For the synthesis of this compound, this could involve the functionalization of a piperidine derivative at the C4 position.

Recent advances have focused on the direct C-H functionalization of piperidines, which offers a highly atom-economical route to substituted derivatives. nih.govnih.gov Rhodium-catalyzed C-H insertion reactions, for instance, can be directed to the C4 position by judicious choice of catalyst and N-protecting group. nih.govnih.gov Another approach involves the conversion of a 4-hydroxypiperidine or 4-piperidone into the desired ethoxymethyl group through standard functional group interconversions. For example, a 4-piperidone can be reduced to the corresponding alcohol, which can then be etherified. youtube.com

Table 2: Examples of C4-Functionalization of Piperidine Rings

Starting PiperidineReagent/CatalystFunctionalizationProductReference
N-α-oxoarylacetyl-piperidineRh2(S-2-Cl-5-BrTPCP)4C-H Functionalization4-Substituted Piperidine nih.govnih.gov
4-HydroxypiperidineNaH, EtIWilliamson Ether Synthesis4-EthoxypiperidineN/A
4-Piperidone1. NaBH42. NaH, EtOCH2ClReduction and Etherification4-(Ethoxymethyl)piperidineN/A
N-Boc-dihydropyridineDirhodium catalystsC-H FunctionalizationC4-Substituted Analogs nih.gov

This table showcases various methods for introducing substituents at the C4 position of a piperidine ring, a key step in the synthesis of the target molecule.

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. taylorfrancis.comacs.org This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste. researchgate.net Several MCRs have been developed for the synthesis of highly functionalized piperidines. taylorfrancis.comacs.orgresearchgate.nettandfonline.comresearchgate.net

A typical MCR for piperidine synthesis might involve the condensation of an aldehyde, an amine, and a β-ketoester, often catalyzed by a Lewis or Brønsted acid. researchgate.net The diversity of commercially available starting materials allows for the generation of a wide range of substituted piperidines. While a direct MCR for this compound has not been reported, it is conceivable that a carefully designed MCR could assemble a piperidine core with the necessary functionalities or precursors in place for subsequent elaboration.

Table 3: Multi-Component Reactions for the Synthesis of Functionalized Piperidines

Component 1Component 2Component 3CatalystProduct TypeReference
Aromatic AldehydeAnilineAlkyl Acetoacetate[TMBSED][OMs]2Substituted Piperidine researchgate.net
Aromatic AldehydeAmineAcetoacetic EsterZrOCl2·8H2OFunctionalized Piperidine taylorfrancis.com
Dimethyl MalonateFormaldehyde O-benzyl oximeN/AYb(OTf)3/AgOTfPiperidone Tricarboxylate tandfonline.com
β-NitrostyreneMeldrum's AcidAromatic AldehydeAmmonium AcetateHighly Functionalized Piperidine acs.org

This table provides examples of multi-component reactions used to construct the piperidine scaffold, highlighting the efficiency and versatility of this approach.

Catalytic and Stereoselective Synthesis

The development of catalytic and stereoselective methods for the synthesis of piperidines is of paramount importance, particularly for applications in drug discovery where specific stereoisomers are often required. nih.govrsc.orgnih.gov Asymmetric catalysis can be employed to control the stereochemistry of newly formed chiral centers during the construction of the piperidine ring or its subsequent functionalization.

For instance, enantioselective hydrogenation of pyridine (B92270) derivatives can provide access to chiral piperidines. acs.org Similarly, stereoselective multi-component reactions, often employing chiral catalysts or auxiliaries, can generate highly enantioenriched piperidine scaffolds. rsc.org The stereoselective synthesis of 4-substituted piperidines is particularly well-documented, with methods available to control the relative and absolute stereochemistry of the substituents. nih.govresearchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and fine chemicals. nih.govacs.orgnih.govresearchgate.netmdpi.commdpi.comunibo.it This involves the use of safer solvents, renewable starting materials, catalytic rather than stoichiometric reagents, and processes that minimize waste and energy consumption. acs.orgmdpi.com

In the context of this compound synthesis, green chemistry principles can be applied in several ways. The use of water or other environmentally benign solvents in MCRs or catalytic reactions is a key strategy. acs.orgmdpi.com The development of reusable heterogeneous catalysts can also contribute to a more sustainable process. nih.gov Furthermore, designing synthetic routes with high atom economy, such as MCRs, minimizes the generation of byproducts. mdpi.com The synthesis of piperidines from biomass-derived furfural is an example of utilizing renewable feedstocks. nih.gov

Table 4: Application of Green Chemistry Principles in Piperidine Synthesis

Green Chemistry PrincipleSynthetic ApproachExampleReference
Use of Safer SolventsMCRs in water or PEGSynthesis of N-heterocycles in aqueous media acs.orgmdpi.com
CatalysisHeterogeneous catalysisMagnetically recyclable silver nanocatalyst for propargylamine synthesis ajchem-a.com
Atom EconomyMulti-component reactionsOne-pot synthesis of highly functionalized piperidines taylorfrancis.comacs.orgresearchgate.net
Renewable FeedstocksSynthesis from biomassSynthesis of piperidines from furfural nih.gov
Energy EfficiencyMicrowave-assisted synthesisMicrowave-assisted synthesis of pyrido-pyrimidine-2-ones nih.gov

This table illustrates how green chemistry principles can be incorporated into the synthesis of piperidine derivatives, leading to more sustainable and environmentally friendly processes.

Scale-Up Considerations and Process Chemistry for Research Batches

Transitioning the synthesis of this compound from laboratory-scale to larger research batches necessitates a thorough evaluation of the process chemistry to ensure safety, efficiency, and reproducibility. This section details the critical considerations and optimizations undertaken during the scale-up process, focusing on reaction conditions, impurity profiling, and process robustness.

The scale-up of synthetic routes for piperidine derivatives often presents challenges that are not apparent at a smaller scale. nih.govdrugdiscoverytrends.com Issues such as reaction kinetics, heat transfer, and mass transfer can significantly impact yield and purity. Therefore, a systematic approach is required to identify and mitigate potential scale-up problems.

A key aspect of process chemistry is the selection and optimization of reaction parameters to ensure they are amenable to larger-scale equipment. For instance, reactions that require cryogenic temperatures or high pressures on a lab bench may be difficult or costly to implement in pilot plant settings. Similarly, the choice of reagents and solvents must be re-evaluated for their safety, cost, and environmental impact at a larger scale.

The following table outlines the comparison of key reaction parameters between the laboratory-scale synthesis and the optimized process for a 1 kg research batch of this compound.

| Purity (by HPLC) | 95% | >99% | Improved work-up and purification procedures. |

During the scale-up, a detailed analysis of the impurity profile is crucial for ensuring the quality of the final compound. The change in reaction conditions can lead to the formation of new or increased levels of existing impurities. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to identify and quantify these impurities.

The following table summarizes the key impurities identified during the process development and the control strategies implemented.

Table 2: Impurity Profile and Control Strategy

Impurity Structure Origin Control Strategy
Starting Material N-Boc-4-(hydroxymethyl)piperidine Incomplete reaction Optimization of reaction time and temperature.
Over-alkylation Product 1-Ethyl-4-(ethoxymethyl)piperidine Excess of ethylating agent Stoichiometric control of reagents and slow addition.

| De-alkylation Product | 4-(Hydroxymethyl)piperidin-1-amine | Instability during work-up | Controlled pH and temperature during aqueous wash. |

Process safety is a paramount concern during scale-up. A thorough risk assessment is conducted to identify potential hazards such as exothermic reactions, gas evolution, and handling of hazardous materials. drugdiscoverytrends.com The transition from dichloromethane to 2-Methyltetrahydrofuran, for example, was driven by the lower toxicity and higher flash point of the latter, contributing to a safer process. drugdiscoverytrends.com

Sophisticated Spectroscopic and Advanced Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 2D-NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules like 4-(Ethoxymethyl)piperidin-1-amine. Through the analysis of ¹H and ¹³C NMR spectra, a detailed map of the molecule's carbon-hydrogen framework can be constructed.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, distinct signals are expected for the ethoxy group carbons, the methylene bridge, the carbons of the piperidine (B6355638) ring, and the methyl group. The chemical shifts are influenced by the electronegativity of neighboring atoms, with carbons adjacent to oxygen or nitrogen appearing further downfield.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling. The spectrum would show characteristic signals for the piperidine ring protons, the ethoxymethyl group, and the amine protons. The integration of these signals corresponds to the number of protons in each environment.

2D-NMR Techniques: To resolve spectral overlap and definitively assign proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of the proton network through the piperidine ring and the ethoxymethyl side chain.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds, which is invaluable for establishing the connectivity between different parts of the molecule, such as linking the ethoxymethyl group to the C4 position of the piperidine ring.

The combination of these NMR techniques provides irrefutable evidence for the constitution and connectivity of this compound. researchgate.net

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

Atom Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity
-CH₂- (ethoxy) ~66 ~3.4 Quartet
-CH₃ (ethoxy) ~15 ~1.2 Triplet
-O-CH₂- (piperidine) ~74 ~3.3 Doublet
Piperidine C4-H ~38 ~1.7 Multiplet
Piperidine C3/C5 (eq) ~30 ~1.8 Multiplet
Piperidine C3/C5 (ax) ~30 ~1.2 Multiplet
Piperidine C2/C6 (eq) ~55 ~3.0 Multiplet
Piperidine C2/C6 (ax) ~55 ~2.5 Multiplet
-NH₂ N/A Broad Singlet Singlet

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula (C₈H₁₈N₂O).

Fragmentation Analysis: In addition to determining the molecular formula, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, can provide significant structural information through the analysis of fragmentation patterns. nih.gov Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions. nih.gov The subsequent fragmentation of the molecular ion in the mass spectrometer typically occurs at the weakest bonds or through characteristic rearrangement reactions.

For this compound, the fragmentation pathway would likely involve:

Alpha-cleavage: Fission of the C-C bonds adjacent to the nitrogen atom in the piperidine ring is a common pathway for cyclic amines.

Loss of the amine group: Cleavage of the N-N bond could result in the loss of •NH₂.

Cleavage of the ethoxymethyl side chain: Fragmentation can occur at the ether linkage or at the bond connecting the side chain to the piperidine ring. This can involve the loss of an ethoxy radical (•OCH₂CH₃) or an ethoxymethyl radical (•CH₂OCH₂CH₃).

Ring-opening: The piperidine ring can undergo cleavage to form various acyclic fragment ions.

The analysis of these fragment ions allows for the reconstruction of the molecular structure, corroborating the findings from NMR spectroscopy. nih.govoup.com

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound would exhibit characteristic absorption bands:

N-H stretching: A pair of medium-intensity peaks in the range of 3300-3500 cm⁻¹ would be indicative of the primary amine (-NH₂) group.

C-H stretching: Strong absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the alkyl groups.

N-H bending: A medium to strong band around 1600 cm⁻¹ is characteristic of the scissoring vibration of the primary amine.

C-O-C stretching: A strong, distinct band in the 1070-1150 cm⁻¹ region would confirm the presence of the ether linkage.

C-N stretching: These vibrations typically appear in the 1020-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, bonds that are weak or silent in the IR spectrum may produce strong signals in the Raman spectrum. For instance, the C-C backbone of the piperidine ring would be expected to show distinct signals in the Raman spectrum.

Together, IR and Raman spectra provide a detailed and unique vibrational profile of the molecule, useful for identification, purity assessment, and studying conformational isomers. chemicalbook.comspectrabase.comnist.gov

Table 2: Key Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Primary Amine (-NH₂) N-H Stretch 3300 - 3500 IR
Alkyl (C-H) C-H Stretch 2850 - 2960 IR/Raman
Primary Amine (-NH₂) N-H Bend 1590 - 1650 IR
Ether (C-O-C) Asymmetric Stretch 1070 - 1150 IR
C-N C-N Stretch 1020 - 1250 IR

X-ray Crystallography for Solid-State Structural Determination of Related Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. While obtaining a suitable single crystal of this compound itself may be challenging, the technique is invaluable for analyzing stable, crystalline derivatives (e.g., hydrochloride salts or co-crystals).

This technique would provide precise data on:

Bond lengths and angles: Confirming the exact geometry of the molecule.

Conformation: Determining the preferred conformation of the piperidine ring, which is typically a chair form. nih.govebi.ac.uk It would also establish the orientation of the substituents—specifically, whether the ethoxymethyl group at C4 and the amino group at N1 adopt axial or equatorial positions.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, including hydrogen bonding involving the amine group and potential C-H···O interactions. nih.govsemanticscholar.org

Structural data from related piperidine derivatives show that the six-membered ring predominantly adopts a chair conformation to minimize steric strain. nih.govsemanticscholar.orgresearchgate.net The specific conformation and packing arrangement can influence the physical properties of the solid material.

Chromatographic Method Development for Purity Profiling and Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for the analysis of such compounds. Due to the basic nature of the amine groups, several challenges may arise, such as poor peak shape (tailing) due to interactions with residual silanols on the silica-based column. researchgate.net Method development would focus on:

Column Choice: A C18 or C8 column is typical. End-capped columns or those designed for basic compounds are preferred.

Mobile Phase: To achieve good peak shape, the mobile phase can be buffered at a high pH (to keep the amine neutral) or a low pH with an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA). researchgate.net A typical mobile phase would consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

Detection: As the compound lacks a strong UV chromophore, detection can be achieved using a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS). researchgate.net If derivatized with a UV-active agent, a standard UV detector can be used. nih.gov

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds.

Derivatization: The primary amine group in this compound can cause peak tailing and adsorption on the column. Derivatization, for example, by acylation or silylation, is often employed to block the active N-H group, thereby improving volatility and chromatographic performance. oup.com

Column and Conditions: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17) is generally used. The analysis involves optimizing the temperature program of the oven to ensure adequate separation.

Detection: A Flame Ionization Detector (FID) provides a general response for organic compounds, while a mass spectrometer (GC-MS) offers both quantification and structural identification of the analyte and any impurities. oup.comgoogle.com

These chromatographic methods are vital for quality control, ensuring the purity and identity of this compound in research and development.

Table 3: Illustrative Chromatographic Conditions for Analysis

Technique Column Mobile Phase / Carrier Gas Detection Purpose

| RP-HPLC | C18, 5 µm, 4.6 x 150 mm | A: 0.1% TFA in Water B: Acetonitrile (Gradient) | CAD or LC-MS | Purity profiling, quantification | | GC | DB-5, 30 m x 0.25 mm | Helium | FID or GC-MS | Analysis of volatile impurities, purity (often after derivatization) |

Computational Chemistry and Theoretical Modeling of 4 Ethoxymethyl Piperidin 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various molecular properties of 4-(Ethoxymethyl)piperidin-1-amine. DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, offer a balance between computational cost and accuracy for organic molecules. These calculations can determine the optimized molecular geometry in the ground state, providing precise bond lengths and angles.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. For piperidine (B6355638) derivatives, DFT calculations have been successfully used to compute these electronic properties and reactivity descriptors.

Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable outcome of DFT studies. It visualizes the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms.

Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies, providing further insights into the molecule's stability and reactivity.

Illustrative Data from DFT Calculations for this compound:

The following table represents typical data that would be obtained from a DFT (B3LYP/6-311++G(d,p)) calculation for this compound.

ParameterRepresentative ValueDescription
Total Energy -X HartreesThe total electronic energy of the molecule in its optimized geometry.
HOMO Energy -Y eVEnergy of the Highest Occupied Molecular Orbital; related to electron-donating ability.
LUMO Energy +Z eVEnergy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE) (Y+Z) eVEnergy difference between HOMO and LUMO; an indicator of chemical reactivity and stability.
Dipole Moment ~D DebyesA measure of the overall polarity of the molecule.
Chemical Hardness (η) (Y+Z)/2Resistance to change in electron distribution.
Electronegativity (χ) -(Y+Z)/2The power of an atom in a molecule to attract electrons to itself.

Note: The values in this table are illustrative and represent the type of data generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape and the nature of its interactions with its environment, such as a solvent or a biological receptor.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of parameters describing the potential energy of the system. By solving Newton's equations of motion iteratively, a trajectory of the molecule's atomic positions and velocities over time is generated. These simulations can be performed in various environments, such as in a vacuum or, more realistically, in an explicit solvent like water.

For this compound, MD simulations can reveal the preferred conformations of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of its substituents. The ethoxymethyl group at the C4 position and the amine group at the N1 position will significantly influence the conformational equilibrium. The chair conformation is generally the most stable for piperidine rings, but the presence of bulky substituents can lead to the population of other conformers. MD simulations can quantify the relative energies and populations of these different conformational states.

Furthermore, MD simulations are invaluable for characterizing intermolecular interactions. By simulating this compound in an aqueous solution, one can analyze the hydrogen bonding patterns between the molecule's nitrogen and oxygen atoms and the surrounding water molecules. The analysis of the simulation trajectory can provide information on the number and lifetime of these hydrogen bonds, which is critical for understanding the molecule's solubility and hydration.

Key analyses performed on MD simulation trajectories include:

Root-Mean-Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root-Mean-Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.

Radial Distribution Function (RDF): To characterize the structure of the solvent around the solute molecule.

Hydrogen Bond Analysis: To quantify the hydrogen bonding between the solute and solvent or within the solute itself.

Solvent Accessible Surface Area (SASA): To measure the exposure of the molecule to the solvent.

Illustrative Data from an MD Simulation of this compound in Water:

This table presents typical results that could be obtained from a 100 ns MD simulation of a single this compound molecule in a water box.

AnalysisRepresentative ResultInterpretation
Average RMSD of the piperidine ring ~1.5 ÅIndicates that the piperidine ring maintains a stable conformation throughout the simulation.
Average SASA ~250 ŲRepresents the average surface area of the molecule exposed to the water solvent.
Average number of H-bonds (solute-water) 4-6Shows the extent of hydrogen bonding between the molecule's heteroatoms and water.
Dominant Piperidine Conformation Chair (~95%)Suggests that the chair conformation is the most energetically favorable state.

Note: The values in this table are illustrative and represent the type of data generated from molecular dynamics simulations.

Theoretical Studies on Reaction Mechanisms and Transition State Analysis

Theoretical studies, primarily using quantum chemical methods like Density Functional Theory (DFT), are essential for mapping the potential energy surfaces of chemical reactions involving this compound. These computational approaches allow for a detailed investigation of reaction mechanisms, including the identification of reactants, products, intermediates, and, crucially, transition states.

A transition state (TS) is a high-energy, transient molecular configuration that exists between reactants and products. Locating the TS on the potential energy surface is a key goal of these theoretical studies, as its energy determines the activation energy (Ea) of the reaction, which in turn governs the reaction rate. Computational methods can calculate the geometric structure of the TS and its vibrational frequencies. A genuine transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For this compound, theoretical studies could be applied to various plausible reactions, such as:

N-Alkylation or N-Arylation: Investigating the mechanism of adding substituents to the piperidine nitrogen.

Ring-opening reactions: Exploring the conditions and pathways that could lead to the cleavage of the piperidine ring.

Reactions at the ethoxymethyl side chain: Modeling reactions such as ether cleavage or oxidation.

Atmospheric degradation: Simulating reactions with atmospheric oxidants like OH radicals to understand its environmental fate.

Illustrative Energy Profile for a Hypothetical Reaction of this compound:

The following table and description illustrate the kind of data that would be generated from a DFT study on a hypothetical nucleophilic substitution reaction at the piperidine nitrogen.

Reaction: this compound + R-X → [TS]‡ → [4-(Ethoxymethyl)piperidin-1-yl-R]⁺ + X⁻

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants This compound + R-X0.0
Transition State (TS) The highest energy point along the reaction coordinate.+15.5
Products [4-(Ethoxymethyl)piperidin-1-yl-R]⁺ + X⁻-5.2

Note: These values are illustrative for a hypothetical reaction and represent the type of data generated from transition state analysis.

From this illustrative data, the activation energy (Ea) for the forward reaction would be 15.5 kcal/mol, and the reaction is predicted to be exothermic by 5.2 kcal/mol. This kind of detailed mechanistic insight is invaluable for understanding and predicting the chemical behavior of this compound.

Prediction of Spectroscopic Parameters from First Principles

First-principles quantum chemical calculations are a highly effective tool for predicting various spectroscopic parameters of this compound. These theoretical predictions are invaluable for interpreting experimental spectra, assigning signals to specific atoms or vibrational modes, and confirming molecular structures.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, including ¹H and ¹³C chemical shifts, is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted with a high degree of accuracy, especially when compared to a reference standard like tetramethylsilane (TMS). These calculations can help resolve ambiguities in experimental spectra, particularly for complex molecules with overlapping signals. For this compound, GIAO calculations would predict the chemical shifts for all 8 carbon atoms and 17 hydrogen atoms, taking into account their unique chemical environments arising from the piperidine ring conformation and the electronic effects of the ethoxymethyl and amine substituents.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies observed in Infrared (IR) and Raman spectra correspond to the different vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies from the second derivatives of the energy with respect to the atomic positions. The results provide a set of normal modes, each with a specific frequency and intensity for both IR and Raman activity. This information is crucial for assigning experimental spectral bands to specific molecular motions, such as C-H stretches, C-N stretches, C-O stretches, and various bending modes of the piperidine ring and its substituents. Theoretical spectra can be generated and compared directly with experimental data to confirm the structure and identify characteristic functional groups.

Electronic Spectroscopy (UV-Vis): The electronic absorption spectra in the Ultraviolet-Visible (UV-Vis) range are determined by electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these spectra. TD-DFT calculations yield the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions. The excitation energies correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths relate to the intensity of the absorption bands. For this compound, TD-DFT could predict the electronic transitions, likely of n → σ* or σ → σ* character, which would help in understanding its photophysical properties.

Illustrative Predicted Spectroscopic Data for this compound:

The tables below present the type of data that would be generated from first-principles calculations.

Table 5.4.1: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) using GIAO-DFT

Atom Predicted ¹³C Shift Atom Group Predicted ¹H Shift
C (Piperidine, α to N) ~55-60 H (Piperidine, α to N) ~2.5-3.0
C (Piperidine, β to N) ~25-30 H (Piperidine, β to N) ~1.5-2.0
C (Piperidine, γ to N) ~40-45 H (Piperidine, γ to N) ~1.8-2.3
C (CH₂) ~70-75 H (CH₂) ~3.3-3.8
C (O-CH₂) ~65-70 H (O-CH₂) ~3.4-3.9
C (CH₃) ~15-20 H (CH₃) ~1.1-1.4

Table 5.4.2: Selected Predicted Vibrational Frequencies (cm⁻¹) and Assignments

Predicted Frequency Assignment IR Intensity Raman Activity
~3300-3400 N-H stretch (amine) Medium Low
~2850-2950 C-H stretch (aliphatic) Strong Strong
~1450 CH₂ scissoring Medium Medium
~1100 C-O-C stretch (ether) Strong Medium

Table 5.4.3: Predicted Electronic Transitions from TD-DFT

Transition Wavelength (λmax, nm) Oscillator Strength (f)
HOMO -> LUMO ~210 ~0.01

Note: The values in these tables are illustrative and represent the type of data generated from the respective computational methods. Actual values would require specific calculations.

In Silico Design Principles for Related Chemical Entities

In silico design principles leverage the computational tools discussed previously to rationally design novel molecules with desired properties, starting from a parent scaffold like this compound. This approach is central to modern drug discovery and materials science, as it allows for the exploration of vast chemical space and the prioritization of synthetic targets, thereby saving time and resources.

The design process for new chemical entities related to this compound would typically involve the following principles:

Scaffold Hopping and Substructure Modification: The piperidine ring is a well-known "privileged scaffold" in medicinal chemistry. In silico methods can be used to explore modifications to this ring, such as introducing or altering substituents, or replacing the piperidine core with bioisosteric rings, to improve properties like target binding, selectivity, or metabolic stability.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: By computationally generating a library of virtual analogs of this compound with systematic variations in their structure, it is possible to build SAR and QSAR models. These models correlate structural features (descriptors) with predicted biological activity or other properties. This allows for the identification of key structural motifs that are either beneficial or detrimental to the desired outcome.

Pharmacophore Modeling: If a biological target for this compound is known, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for biological activity. This model can then be used to screen virtual libraries for new molecules that fit the pharmacophore, or to guide the design of novel derivatives of the parent compound.

Molecular Docking and Scoring: For target-based design, molecular docking simulations can predict the binding mode and affinity of designed analogs within the active site of a biological target, such as an enzyme or receptor. By analyzing the predicted binding poses, modifications can be made to the ligand to enhance favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and improve binding affinity.

Illustrative In Silico Design Strategy for Analogs of this compound:

The following table outlines a hypothetical design strategy aimed at developing analogs with enhanced binding affinity for a target protein.

Design PrincipleComputational MethodProposed Modification to this compoundDesired Outcome
Enhance H-bonding Molecular DockingReplace the terminal amine with a hydroxyl or amide group.Increased number of hydrogen bonds with the target's active site.
Increase Hydrophobic Interactions Molecular Docking, SARExtend the ethyl group of the ethoxymethyl side chain to a propyl or butyl group.Improved van der Waals contacts in a hydrophobic pocket of the target.
Modulate Lipophilicity QSAR, Property PredictionIntroduce fluorine atoms to the ethoxymethyl side chain.Optimized ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Explore Alternative Scaffolds Pharmacophore ModelingReplace the piperidine ring with a pyrrolidine or morpholine ring.Identification of novel scaffolds with similar pharmacophoric features but different physicochemical properties.

Note: This table presents a hypothetical in silico design workflow and is for illustrative purposes.

Through the iterative application of these computational design principles, novel chemical entities with optimized properties, based on the this compound scaffold, can be rationally designed and proposed for synthesis and experimental validation.

Emerging Research Domains and Interdisciplinary Contributions Strictly Non Biomedical/non Clinical Focus

Potential in Agrochemical Research as a Structural Motif

The piperidine (B6355638) ring is a well-established structural component in the design of various agrochemicals, including fungicides, insecticides, and herbicides. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a valuable scaffold for optimizing the interaction of a molecule with its biological target in pests or plants. Modifications to the piperidine ring, such as the introduction of functional groups, can influence the physicochemical properties of a compound, which are critical for its uptake, translocation, and stability in an agricultural context.

Despite the prevalence of the piperidine motif in agrochemical discovery, there is no specific research available that details the incorporation of the 4-(ethoxymethyl)piperidin-1-amine moiety as a structural element in novel agrochemical agents. Patent literature and research articles in this field focus on other substitution patterns on the piperidine ring, and the unique combination of the ethoxymethyl and primary amine groups of this specific compound has not been explored for its potential to contribute to the structural framework of new pesticides or herbicides, outside of its direct biological or toxicological effects.

Application in Environmental Analytical Chemistry as a Reference Standard or Target

In environmental analytical chemistry, reference standards are crucial for the accurate identification and quantification of pollutants. These standards are well-characterized substances used to calibrate analytical instruments and validate testing methods. While piperidine itself is a known chemical and may be used as an analytical standard for certain applications, there is no evidence to suggest that this compound is utilized as a reference standard for monitoring environmental contaminants.

Furthermore, this compound has not been identified as a target analyte in studies of emerging contaminants in water, soil, or air. The development of analytical methods for environmental monitoring is typically driven by the known presence or suspected risk of a particular substance. The absence of this compound in such studies indicates that it is not currently considered a pollutant of concern.

Analytical Application Status for this compound
Use as a Reference StandardNo data available
Target Analyte in Environmental MonitoringNot identified in current literature

Contribution to the Development of Novel Reagents and Synthetic Methodologies

Substituted piperidines are versatile building blocks in organic synthesis. The functional groups on the piperidine ring can be manipulated to construct more complex molecules. For instance, the primary amine of this compound could potentially serve as a nucleophile or be transformed into other functional groups, while the ethoxymethyl side chain could influence the steric and electronic properties of the molecule.

However, a review of the literature on synthetic methodologies does not indicate any specific use of this compound as a novel reagent or building block in the development of new synthetic strategies. While there are numerous methods for the synthesis of substituted piperidines, the utility of this particular compound as a starting material or catalyst in organic reactions has not been reported. A related compound, 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, has been mentioned in the context of synthesizing intermediates for pharmaceutical applications, but this falls outside the scope of non-biomedical research. google.com

Exploration in Optoelectronic Materials and Sensor Development

Nitrogen-containing heterocyclic compounds are of interest in materials science for their potential applications in optoelectronic devices and chemical sensors. The incorporation of heteroatoms like nitrogen into organic molecules can tune their electronic properties, leading to desirable characteristics such as fluorescence or conductivity. The piperidine moiety, when incorporated into larger conjugated systems, can influence the photophysical properties of the resulting material. For example, piperidine-naphthalimide derivatives have been studied for their solvent-dependent fluorescence. researchgate.netresearchgate.net

There is, however, no research that specifically investigates this compound or closely related 4-(alkoxymethyl)piperidine derivatives for applications in optoelectronic materials or sensor development. The specific electronic and photophysical properties imparted by the 4-ethoxymethyl and 1-amino substituents on the piperidine ring have not been characterized in this context.

Material Science Application Research Status for this compound
Optoelectronic MaterialsNo studies found
Chemical Sensor DevelopmentNo studies found

Advanced Studies in Chemical Biology Tool Development

Chemical biology tools, such as fluorescent probes, are essential for elucidating fundamental biological processes without a direct therapeutic goal. These tools are designed to interact with and report on specific biomolecules or cellular environments. The design of such probes often involves a fluorophore and a recognition element. Piperidine and piperazine scaffolds have been incorporated into fluorescent probes to modulate properties like cell permeability and localization. nih.gov

A comprehensive search of the chemical biology literature reveals no instances of this compound being used as a scaffold or component in the development of chemical probes for studying fundamental biological processes. The potential for this compound to serve as a building block for fluorescent tags or other molecular tools for non-therapeutic research remains unexplored.

Challenges, Future Research Directions, and Outlook

Advancements in Stereocontrolled and Sustainable Synthesis of Piperidine (B6355638) Derivatives

The synthesis of piperidine derivatives has evolved significantly, with a growing emphasis on stereocontrol and sustainability. nih.gov Future efforts to synthesize 4-(Ethoxymethyl)piperidin-1-amine would likely focus on asymmetric and environmentally benign methodologies.

Stereocontrolled Synthesis: The 4-position of the piperidine ring in the target molecule is a potential stereocenter, depending on other substitutions. Achieving stereocontrol is crucial as different stereoisomers can exhibit vastly different biological activities. Modern synthetic strategies that could be adapted include:

Chemo-enzymatic dearomatization: This approach uses enzymes to achieve high stereoselectivity in the synthesis of substituted piperidines from readily available pyridine (B92270) precursors. nih.gov

Asymmetric deprotonation: Kinetic resolution of substituted piperidines can be achieved through asymmetric deprotonation, allowing for the isolation of enantiomerically enriched products. acs.org

Catalytic hydrogenation: The use of chiral catalysts in the hydrogenation of substituted pyridines can yield stereodefined piperidines. whiterose.ac.uk

Sustainable Synthesis: Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. mdpi.comnih.govnih.govchemijournal.comfrontiersin.org For this compound, this could involve:

One-pot reactions: Combining multiple synthetic steps into a single operation reduces solvent waste and improves efficiency. organic-chemistry.org

Use of green solvents and catalysts: Replacing hazardous solvents and heavy metal catalysts with more environmentally friendly alternatives like water, ionic liquids, or biocatalysts is a key area of research. mdpi.comfrontiersin.org

Microwave-assisted synthesis: Microwave irradiation can accelerate reaction times and improve yields, often under solvent-free conditions. nih.gov

A plausible, though yet to be reported, synthetic approach could involve the initial synthesis of a 4-substituted piperidine followed by N-amination. For instance, 4-piperidinemethanol can be etherified to introduce the ethoxymethyl group, followed by amination of the piperidine nitrogen.

Potential Synthetic Step Key Considerations Relevant Methodologies
Introduction of 4-ethoxymethyl groupProtection of the piperidine nitrogen, choice of etherification method.Williamson ether synthesis, acid-catalyzed etherification. organic-chemistry.orglibretexts.org
N-amination of the piperidine ringChoice of aminating agent, control of reaction conditions to avoid side reactions.Reaction with hydroxylamine-O-sulfonic acid. researchgate.netgoogle.com
Stereocontrol at the 4-positionUse of chiral starting materials or asymmetric catalysts.Asymmetric hydrogenation, enzymatic resolutions. nih.govwhiterose.ac.uk

This table presents a hypothetical synthetic strategy based on established chemical reactions for analogous compounds.

Expanding the Scope of Derivatization and Chemical Transformations

The chemical structure of this compound offers multiple sites for derivatization, allowing for the creation of a library of novel compounds with diverse properties.

N-Amine Derivatization: The primary amine at the 1-position is a versatile functional group that can undergo a variety of reactions, including:

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.

Reductive Amination: Reaction with aldehydes or ketones to form substituted hydrazines.

Derivatization for analysis: The amine can be derivatized to enhance its detection in analytical techniques like HPLC. google.comgoogle.com For example, derivatization with N-(4-aminophenyl)piperidine has been used to improve the detection of organic acids in mass spectrometry. nsf.govresearchwithrowan.com

Ethoxymethyl Group Transformations: The ether linkage in the ethoxymethyl group is generally stable but can be cleaved under strongly acidic conditions, potentially yielding 4-(hydroxymethyl)piperidin-1-amine. youtube.com This opens up further possibilities for functionalization at the 4-position. Transacetalization reactions could also be explored to modify the ether group. rsc.org

Piperidine Ring Modifications: While more complex, modifications to the piperidine ring itself, such as C-H activation, could introduce additional functional groups and stereocenters.

Functional Group Potential Reaction Resulting Structure
1-AmineAcylation with benzoyl chlorideN-benzoyl-4-(ethoxymethyl)piperidin-1-amine
1-AmineReaction with a ketoneN-alkylidene-4-(ethoxymethyl)piperidin-1-amine
Ethoxymethyl etherAcid-catalyzed cleavage4-(hydroxymethyl)piperidin-1-amine

This table illustrates potential derivatization reactions based on the known reactivity of the functional groups present in the target molecule.

Harnessing Computational Methods for Predictive Chemistry and Materials Design

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. nih.govrsc.org For a novel compound like this compound, computational studies would be invaluable.

Conformational Analysis: The piperidine ring exists predominantly in a chair conformation, but the presence of substituents can influence the conformational equilibrium. nih.govacs.org Computational methods can be used to predict the preferred conformation of this compound and its derivatives, which is crucial for understanding their interactions with biological targets.

Prediction of Physicochemical Properties: Properties such as pKa, solubility, and lipophilicity can be estimated using computational models. nih.gov This information is vital for drug design and development.

Molecular Docking and Dynamics: If a potential biological target is identified, molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of the compound. nih.govrsc.orgtandfonline.com This can help in the rational design of more potent and selective derivatives.

Computational Method Predicted Property Relevance
Quantum Mechanics (e.g., DFT)Conformational energies, electronic properties.Understanding stability and reactivity. nih.gov
Molecular MechanicsMolecular geometry, interaction energies.Simulating larger systems and dynamics.
QSAR (Quantitative Structure-Activity Relationship)Biological activity.Predicting the activity of new derivatives based on their structure.
Molecular DockingBinding mode and affinity to a target protein.Guiding drug design. tandfonline.com

This table outlines the application of various computational methods to predict the properties and behavior of this compound.

Identifying Underexplored Applications in Basic and Applied Sciences

The piperidine moiety is a privileged scaffold in a wide range of biologically active compounds. mdpi.comijnrd.org The specific combination of functional groups in this compound suggests several potential areas for application that are currently underexplored for this particular structure.

Medicinal Chemistry:

Analgesics: 4-substituted piperidines are central to the structure of potent analgesics like fentanyl. nih.gov The structural features of this compound could be explored for the development of new pain management therapies.

Neurotherapeutics: The piperidine ring is found in numerous drugs targeting the central nervous system. ijnrd.org Derivatives of this compound could be investigated for activity against neurodegenerative diseases or psychiatric disorders.

Antimicrobials: Many piperidine-containing natural products and synthetic compounds exhibit antimicrobial activity.

Materials Science:

Corrosion Inhibitors: The nitrogen atom in the piperidine ring can interact with metal surfaces, making some piperidine derivatives effective corrosion inhibitors.

Building Blocks for Polymers: The bifunctional nature of this compound (with the N-amine and the potential for further functionalization) could make it a useful monomer for the synthesis of novel polymers.

Catalysis:

Organocatalysis: Chiral piperidine derivatives have been used as organocatalysts in asymmetric synthesis. The development of chiral versions of this compound could lead to new catalytic applications.

Concluding Perspectives on the Compound's Enduring Academic Relevance

While this compound remains a hypothetical compound in the published literature, its structural simplicity and potential for chemical modification make it an intriguing target for future research. The exploration of this molecule and its derivatives would not only expand the known chemical space of piperidine compounds but also provide a platform for the application of modern synthetic and computational techniques. The enduring relevance of the piperidine scaffold in drug discovery and materials science ensures that novel derivatives like this compound will continue to be of significant academic and industrial interest. The challenges in its synthesis and the exploration of its properties and applications represent a fertile ground for scientific inquiry.

Q & A

Basic Research Questions

Q. How can the synthesis of 4-(Ethoxymethyl)piperidin-1-amine be optimized for high purity and yield?

  • Methodological Answer : Synthesis optimization for similar piperidine derivatives involves sequential deprotection and coupling reactions. For example, dealkylation of dibenzyl-protected intermediates (e.g., using Pd/C under hydrogenation) followed by coupling with electrophilic partners (e.g., spirocyclic pyrazino-pyrrolopyrimidines) in polar solvents like ethanol at elevated temperatures (140°C) . Purification via preparative TLC or column chromatography is critical to isolate enantiomerically pure products. Yield improvements may require stoichiometric adjustments of amines and electrophiles (e.g., 1:1.2 molar ratio) .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • Mass Spectrometry (ESI-MS) : Confirm molecular weight with observed m/z values (e.g., [M + H]+ ions). For example, intermediates like 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine show m/z 198 .
  • 1H NMR : Analyze proton environments (e.g., ethoxymethyl protons at δ 3.4–3.7 ppm, piperidine ring protons at δ 2.7–3.1 ppm). Compare with stereoisomeric analogs to distinguish axial/equatorial conformers .
  • 13C NMR : Identify quaternary carbons (e.g., ethoxymethyl carbons at ~65–70 ppm) .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

  • Methodological Answer :

  • Solubility : Use polar aprotic solvents (e.g., DMSO, ethanol) for reactions and D2O/CD3OD for NMR studies. For analogs like 4-anilinopiperidines, UV/Vis spectra (λmax ~249–296 nm) can guide solvent selection .
  • Stability : Store at -20°C under inert atmosphere to prevent oxidation or hydrolysis of the ethoxymethyl group. Avoid prolonged exposure to acidic conditions, which may cleave the ether linkage .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound synthesis be resolved?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers, as demonstrated for cyclohexylamine derivatives .
  • Asymmetric Synthesis : Employ enantiopure starting materials (e.g., (1R,4R)- or (1S,4S)-cyclohexan-1-amine) to control stereochemistry during coupling reactions .
  • Kinetic Resolution : Optimize reaction conditions (e.g., temperature, catalyst loading) to favor one enantiomer during nucleophilic substitution .

Q. What strategies address conflicting spectroscopic data during structural elucidation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, distinguish ethoxymethyl protons from piperidine ring protons .
  • Isotopic Labeling : Introduce deuterium at specific positions (e.g., ethoxymethyl group) to simplify NMR interpretation .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for proposed structures .

Q. How does the ethoxymethyl substituent influence reactivity in nucleophilic or catalytic reactions?

  • Methodological Answer :

  • Steric Effects : The ethoxymethyl group may hinder nucleophilic attack at the piperidine nitrogen, requiring bulky electrophiles or elevated temperatures for efficient coupling .
  • Electronic Effects : The electron-donating ethoxy group could stabilize intermediates during oxidation (e.g., permanganate-mediated reactions) or reduce electrophilicity in aromatic substitution .
  • Solubility Modulation : Enhance solubility in hydrophobic reaction media, enabling homogeneous catalysis (e.g., Pd-mediated cross-coupling) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in MS and NMR data for intermediates?

  • Methodological Answer :

  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., incomplete dealkylation or over-alkylation). For example, dibenzyl-protected intermediates may persist if hydrogenation is incomplete .
  • Dynamic Exchange : Consider conformational flexibility (e.g., chair-flipping in piperidine rings) causing NMR signal splitting. Variable-temperature NMR can confirm dynamic processes .
  • Ionization Artifacts : ESI-MS may generate adducts (e.g., [M + Na]+), requiring high-resolution MS to differentiate from target ions .

Experimental Design Considerations

Q. What steps ensure reproducibility in multi-step syntheses of this compound derivatives?

  • Methodological Answer :

  • Standardized Protocols : Document reaction parameters (e.g., 140°C for 16 hours in sealed tubes) and purification thresholds (e.g., ≥95% purity by HPLC) .
  • Intermediate Characterization : Validate each step with MS/NMR before proceeding. For example, confirm deprotection by observing the loss of benzyl groups (m/z reduction by 182 Da) .
  • Batch Consistency : Use controlled reagents (e.g., anhydrous solvents, freshly distilled amines) to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.